

Edasalonexent preclinical studies golden retriever DMD model

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Edasalonexent

CAS No.: 1204317-86-1

Cat. No.: S526868

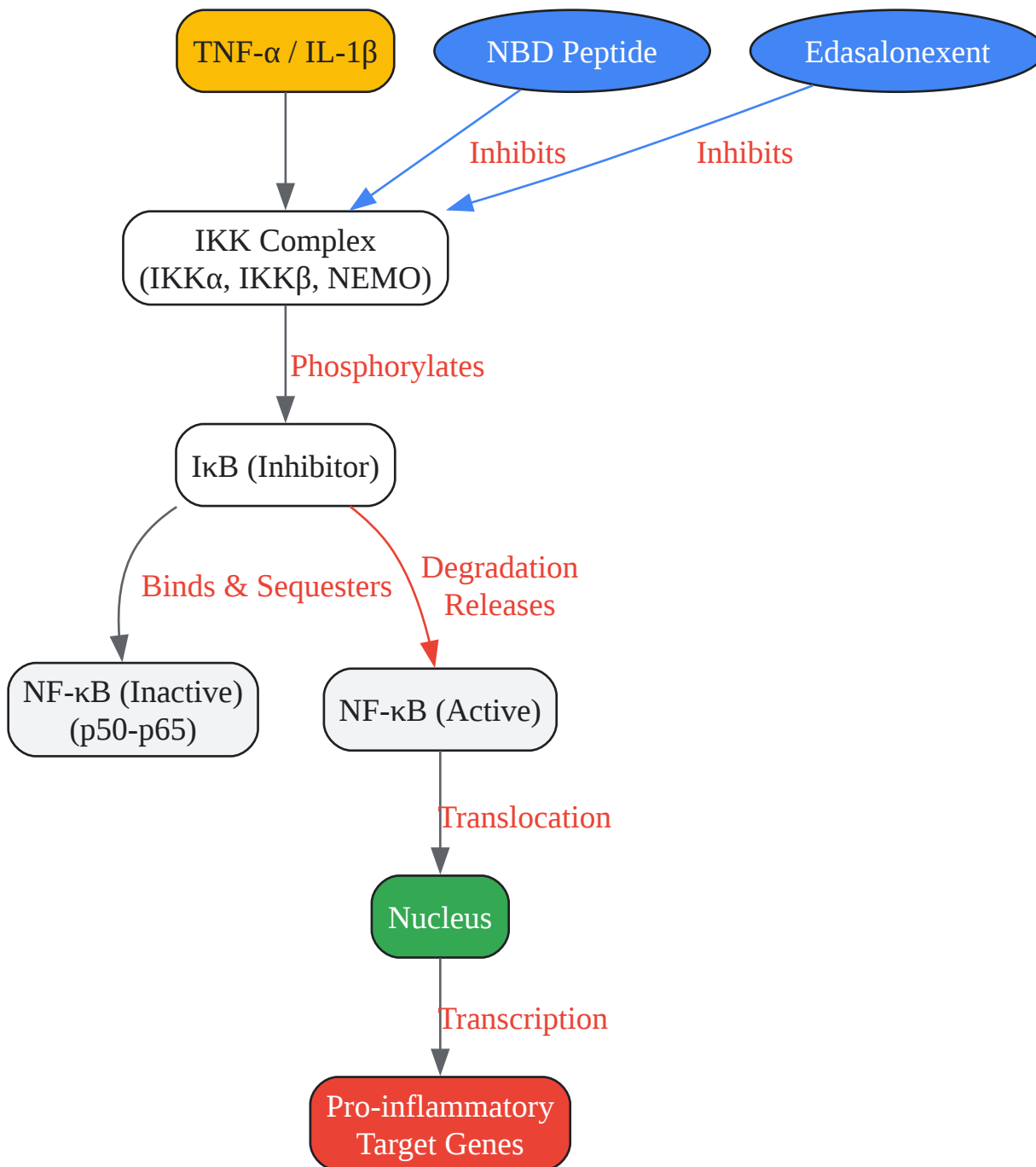
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An Alternative NF- κ B Inhibitor Preclinical Study in GRMD

Although a study on **edasalonexent** itself in golden retrievers was not located, a peer-reviewed, proof-of-concept study investigating a different NF- κ B pathway inhibitor was successfully conducted in the Golden Retriever Muscular Dystrophy (GRMD) model [1]. This study provides a strong precedent and methodological framework for the type of research you are interested in.

The therapy tested was the **Nemo Binding Domain (NBD) peptide**, a specific inhibitor that blocks the activation of the IKK complex, thus inhibiting NF- κ B [1].

The diagram below illustrates the shared therapeutic target of NBD and **edasalonexent** within the NF- κ B signaling pathway.



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Figure 1: Simplified NF-κB signaling pathway in DMD pathogenesis, showing the inhibitory actions of NBD peptide and **edasalonexent**. Both therapeutics converge on the IKK complex to suppress the transcription of pro-inflammatory genes [2] [1].

Detailed Experimental Protocol and Quantitative Results

The following tables summarize the key methodology and findings from the NBD study in GRMD dogs, which can serve as a template for preclinical protocol design [1].

Table 1: Experimental Protocol for NBD Preclinical Trial in GRMD Dogs

Aspect	Detailed Methodology
Animal Model	Golden Retriever Muscular Dystrophy (GRMD) dogs with a confirmed dystrophin mutation. Untreated GRMD and wild-type dogs from a natural history study served as controls.

| **Treatment Groups** | - **NBD-Treated GRMD**: 6 dogs across two cohorts.

- **NBD-Treated Wild-Type**: 3 dogs.
- **Untreated GRMD Control**: 10 dogs.
- **Untreated Wild-Type Control**: 8 dogs. | | **Dosing Regimen** | - **Compound**: NBD peptide (TALDWSWLQTE) fused to an Antennapedia protein transduction domain.
- **Dose**: 10 mg/kg.
- **Route**: Intravenous (IV) infusion.
- **Duration**: 4 months, starting at approximately 2 months of age.
- **Frequency**: Daily (initially over 10 min, extended to 30 min due to infusion reactions). | | **Primary Outcomes** | 1. Skeletal muscle function (tibiotarsal joint force measurements).
- Magnetic resonance imaging (MRI) of pelvic limb muscles.
- Histopathologic analysis of skeletal muscle lesions.
- Safety and immune response. |

Table 2: Key Quantitative and Qualitative Findings from the NBD Study

Outcome Measure	Results in NBD-Treated vs. Untreated GRMD Dogs
Muscle Function	Recovery of pelvic limb muscle force. Normalized postural changes.
Muscle Morphology (MRI)	A trend towards lower tissue injury, indicating reduced muscle damage.
Histopathology	Improvement in histopathologic lesions (e.g., reduced inflammation and injury).

Outcome Measure	Results in NBD-Treated vs. Untreated GRMD Dogs
Safety & Tolerability	Phenotypic improvement was observed. However, IV delivery over time led to infusion reactions and a significant immune response in both GRMD and wild-type dogs.

Edasalonexent: From Mechanism to Clinical Trials

While direct GRMD data is absent, the following information on **edasalonexent** is critical for understanding its therapeutic profile.

Mechanism of Action: Edasalonexent (CAT-1004) is an orally-administered small molecule designed to inhibit NF- κ B [3] [2]. It covalently links two bioactive compounds—**salicylic acid** and **docosahexaenoic acid (DHA)**—providing synergistic inhibition of NF- κ B by reducing both its activation in the cytoplasm and its ability to induce transcription in the nucleus [3] [2].

Clinical Trial Evidence: The development of **edasalonexent** progressed from phase 1 studies directly to human pediatric trials, namely the **MoveDMD** phase 2 study and the **PolarisDMD** phase 3 study [3] [2].

- **MoveDMD (Phase 2):** This study showed that **edasalonexent** (100 mg/kg/day) slowed disease progression and preserved muscle function over 72 weeks compared to an off-treatment control period. It was well-tolerated with no safety concerns over an extended period [2].
- **PolarisDMD (Phase 3):** In this larger, placebo-controlled trial, **edasalonexent** did not achieve statistical significance for its primary (North Star Ambulatory Assessment) and secondary functional endpoints across the entire study population. However, a pre-specified analysis revealed that **younger patients (≤ 6.0 years) showed more robust and statistically significant differences** between **edasalonexent** and placebo for some assessments. The treatment was generally well-tolerated with a manageable safety profile, with the most common adverse events being mild gastrointestinal issues, primarily diarrhea [3].

How to Proceed with Your Research

The absence of a direct **edasalonexent**-GRMD study is notable. To further your research, you could:

- **Search Clinical Trial Registries:** Check platforms like ClinicalTrials.gov for any unpublished or terminated preclinical studies on **edasalonexent** that might not be in journal articles.

- **Explore Other Models:** Review the extensive data from the mdx mouse model, which was used in foundational pathogenetic and preclinical treatment studies for NF- κ B inhibition [1].

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To cite this document: Smolecule. [Edasalonexent preclinical studies golden retriever DMD model]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b526868#edasalonexent-preclinical-studies-golden-retriever-dmd-model>]

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